N-isopropylpiperidine

Conformational analysis Stereochemistry IR spectroscopy

N-Isopropylpiperidine (1-isopropylpiperidine, CAS 766-79-0) is a tertiary amine belonging to the N-alkylpiperidine class, characterized by a saturated six-membered piperidine ring bearing an isopropyl substituent on the nitrogen atom. This compound possesses a molecular formula of C8H17N and a molecular weight of 127.23 g/mol.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 766-79-0
Cat. No. B3057099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropylpiperidine
CAS766-79-0
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1
InChIInChI=1S/C8H17N/c1-8(2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3
InChIKeyKXIXHISTUVHOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpiperidine (CAS 766-79-0): A Foundational N-Alkylpiperidine Scaffold for Chemical Synthesis and Medicinal Chemistry


N-Isopropylpiperidine (1-isopropylpiperidine, CAS 766-79-0) is a tertiary amine belonging to the N-alkylpiperidine class, characterized by a saturated six-membered piperidine ring bearing an isopropyl substituent on the nitrogen atom [1]. This compound possesses a molecular formula of C8H17N and a molecular weight of 127.23 g/mol [2]. Its physicochemical profile includes a boiling point of 150.6 °C at 760 mmHg, a density of 0.85 g/cm³, and a calculated Log P of approximately 1.94, reflecting moderate lipophilicity [3]. As a core scaffold, N-isopropylpiperidine serves as a versatile building block in organic synthesis and a key pharmacophoric element in medicinal chemistry, particularly in the design of enzyme inhibitors and liquid crystal compositions [4].

Conformational control Scaffold with exclusive equatorial conformation for structure-based design
S4 pocket motif Privileged P4 building block for target engagement and cation-π interaction studies
Moderate lipophilicity Computed Log P around 1.9 supports CNS exposure assessment and partitioning optimization

Why N-Isopropylpiperidine Cannot Be Simply Substituted by Other N-Alkylpiperidines in Precision Applications


The N-alkyl substituent in piperidine derivatives profoundly dictates molecular conformation, lipophilicity, and binding interactions, precluding generic substitution. Specifically, the steric bulk of the N-isopropyl group enforces a unique conformational bias that impacts both physicochemical properties and biological recognition [1]. Quantitative analyses reveal that N-isopropylpiperidine adopts an exclusively equatorial conformation (100%) in solution, whereas smaller N-alkyl analogs such as N-methylpiperidine (94% equatorial) and the parent piperidine (69% equatorial) exhibit significant conformational heterogeneity [2]. This conformational rigidity translates into distinct thermodynamic binding contributions in enzyme pockets: the protonated 1-isopropylpiperidine moiety contributes a substantial ΔΔG of 29.7–30.5 kJ/mol to factor Xa binding via cation-π and C–H···π interactions, a gain not achievable with less sterically demanding N-alkyl groups [3]. Furthermore, the incremental increase in carbon count from ethyl to isopropyl raises the computed Log P from approximately 1.4 to 1.9, altering partition behavior and membrane permeability [4][5]. These quantifiable differences underscore that N-alkylpiperidines are not functionally interchangeable, and the selection of N-isopropylpiperidine must be justified by specific conformational, binding, or physicochemical requirements.

Conformational shift
Smaller N-alkyl analogs exhibit mixed equatorial/axial conformers, which may alter molecular shape and binding geometry relative to the exclusively equatorial isopropyl derivative.
Binding energy mismatch
The steric and electronic contribution of the isopropyl group to cation-π interactions in aromatic pockets is not replicated by ethyl or methyl analogs, potentially reducing target affinity.
Lipophilicity and permeability divergence
A higher calculated Log P relative to N-ethylpiperidine shifts partitioning behavior; membrane permeability and CNS exposure may differ, requiring re-optimization of ADME profiles.
Physical property differences
Elevated boiling point and density compared to shorter-chain analogs impact distillation, solvent selection, and formulation stability, complicating direct process substitution.

Quantitative Evidence Supporting the Differentiated Selection of N-Isopropylpiperidine over N-Alkylpiperidine Analogs


Exclusive Equatorial Conformation of N-Isopropylpiperidine Versus Heterogeneous Conformations of Smaller N-Alkylpiperidines

In carbon tetrachloride solution, N-isopropylpiperidine adopts an exclusively equatorial conformation (100% equatorial) of the N-substituent, as determined by IR spectroscopy of C-D stretching bands. This contrasts sharply with N-methylpiperidine, which exists as a mixture of 94% equatorial and 6% axial conformers, and piperidine itself, which exhibits only 69% equatorial conformation [1][2]. The increased steric demand of the isopropyl group completely eliminates the axial conformer population, conferring unique conformational rigidity.

Equatorial conformer
Head-to-head
Target: 100% equatorial
N-Methylpiperidine: 94%
Piperidine: 69%
Exclusive equatorial conformation ensures predictable spatial presentation of the basic nitrogen.
IR spectroscopy, CCl₄ solution. Heterogeneity in smaller analogs introduces design complexity.
Conformational analysis Stereochemistry IR spectroscopy

Enhanced Factor Xa Binding Affinity Conferred by the 1-Isopropylpiperidine P4 Motif

In a fragment deconstruction study of β-D-glucoside conjugates targeting blood coagulation factor Xa (fXa), the addition of a protonated 1-isopropylpiperidine moiety to the chlorothienyl S1 binder resulted in a large gain in binding free energy (ΔΔG) of 29.7–30.5 kJ/mol [1]. A compound incorporating 2-chlorothiophene (S1 pocket) and 1-isopropylpiperidine (S4 pocket) demonstrated a Ki of 0.090 nM against fXa, while an analog lacking the glucose conjugate showed a Ki of 0.3 nM [2]. This thermodynamic contribution is attributed to efficient cation-π and C–H···π interactions within the aromatic S4 pocket.

fXa binding ΔΔG
Reported
Addition of 1-isopropylpiperidine moiety contributes 29.7–30.5 kJ/mol in binding free energy.
Supports P4 motif selection for picomolar factor Xa inhibitor research.
Fragment deconstruction study; Ki values down to 0.090 nM reported in cross-study context.
Factor Xa inhibition Anticoagulant Structure-activity relationship

Incremental Increase in Lipophilicity (Log P) Relative to N-Ethylpiperidine

The calculated partition coefficient (Log P) of N-isopropylpiperidine is approximately 1.94, representing a significant increase in lipophilicity compared to the N-ethyl analog, which has a Log P of 1.40 [1][2]. This 0.54 Log unit difference corresponds to a roughly 3.5-fold increase in the octanol-water partition coefficient.

Log P comparison
Reported
N-Isopropylpiperidine: ~1.94
N-Ethylpiperidine: 1.40
Δ +0.54 Log P units
Higher lipophilicity may influence membrane partitioning and CNS exposure in research models.
Computed values (PubChem XLogP3). Context-dependent impact on ADME endpoints.
Lipophilicity Physicochemical properties Drug design

Elevated Boiling Point and Density as Indicators of Increased Intermolecular Interactions

N-isopropylpiperidine exhibits a boiling point of 150.6 °C at 760 mmHg and a density of 0.85 g/cm³, which are substantially higher than those of N-ethylpiperidine (bp 130.8 °C, density 0.8232 g/cm³) [1]. These differences reflect the increased molecular weight and van der Waals surface area conferred by the isopropyl group.

Boiling point / density
Reported
N-Isopropyl: bp 150.6 °C, d 0.85 g/cm³
N-Ethyl: bp 130.8 °C, d 0.823 g/cm³
Distillation and formulation behavior differ; direct process substitution may require re-validation.
At 760 mmHg. Intermolecular interaction differences complicate scale-up transfer.
Physical properties Separation science Process chemistry

Patent-Protected Utility of Isopropylpiperidine Derivatives in Liquid Crystal Compositions

U.S. Patent 9,634,924 specifically claims isopropylpiperidine derivatives as components of liquid crystal compositions, highlighting their role in preventing photolysis and maintaining high solubility in liquid crystal matrices [1]. The patent describes compositions containing these derivatives that exhibit positive or negative dielectric anisotropy, essential for various LCD operating modes (TN, STN, VA, IPS, etc.).

Patent claim
Class-level
Isopropylpiperidine derivatives explicitly claimed in U.S. Patent 9,634,924 for liquid crystal compositions.
Validated industrial use case for photostable LCD research; differentiation not guaranteed for other N-alkyl analogs.
Patent claim provides application-specific selection rationale. Performance in other matrices requires verification.
Liquid crystal displays Material science Photostability

Optimized Application Scenarios for N-Isopropylpiperidine Driven by Differentiated Conformational and Binding Properties


Design of Picomolar Factor Xa Inhibitors Requiring a Privileged P4 Motif

Based on the fragment deconstruction studies demonstrating a ΔΔG of 29.7–30.5 kJ/mol from the addition of the 1-isopropylpiperidine moiety, this scaffold is ideally suited as the P4 binding element in anticoagulant drug discovery targeting factor Xa [1]. Its exclusive equatorial conformation ensures consistent spatial presentation of the protonated nitrogen for cation-π interactions within the aromatic S4 pocket, a feature not reliably provided by smaller N-alkylpiperidines [2]. Researchers developing next-generation oral anticoagulants should prioritize N-isopropylpiperidine-containing building blocks when aiming for Ki values in the picomolar range.

Formulation of Photostable Liquid Crystal Compositions for Advanced Display Technologies

As explicitly claimed in U.S. Patent 9,634,924, isopropylpiperidine derivatives confer photostability and high solubility in nematic liquid crystal compositions exhibiting positive or negative dielectric anisotropy [1]. This makes N-isopropylpiperidine and its derivatives valuable additives for LCD manufacturing processes requiring robust, long-lived display components. Procurement for this application is justified by the patent's specific delineation of isopropylpiperidine derivatives as preferred stabilizers.

Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The calculated Log P of 1.94 for N-isopropylpiperidine represents a 0.54-unit increase over N-ethylpiperidine, corresponding to roughly 3.5-fold greater partitioning into octanol [1][2]. For medicinal chemistry programs targeting central nervous system (CNS) receptors where blood-brain barrier penetration is critical, this lipophilicity increment may translate into improved brain exposure. Researchers should select N-isopropylpiperidine as a building block when Log P optimization is required and when the exclusive equatorial conformation is desirable for target engagement [3].

Application
Selection Property
Validation Focus
Factor Xa inhibitor research (P4 motif)
Conformational rigidity and cation-π binding potential
Target engagement, Ki determination, and S4 pocket interaction profiling
Liquid crystal additive studies
Photostability and solubility in nematic matrices
Dielectric anisotropy measurement and LCD operating mode compatibility
CNS drug candidate design
Moderate lipophilicity and exclusive equatorial shape
Brain exposure assessment, BBB penetration evaluation, and target engagement studies

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